![molecular formula C11H14O2 B2756436 (2-Phenyloxolan-3-yl)methanol CAS No. 1525526-13-9](/img/structure/B2756436.png)
(2-Phenyloxolan-3-yl)methanol
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Overview
Description
(2-Phenyloxolan-3-yl)methanol is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is used in various applications, including as a reagent in chemical reactions .
Molecular Structure Analysis
The molecular structure of (2-Phenyloxolan-3-yl)methanol consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . Further details about its structure are not available in the search results.Chemical Reactions Analysis
While specific chemical reactions involving (2-Phenyloxolan-3-yl)methanol are not available in the search results, methanol itself undergoes various reactions. For instance, methanol can be produced via CO2 hydrogenation . It can also be converted to other products, such as urea and other chemicals .Scientific Research Applications
Asymmetric Synthesis
One application involves the use of (2-Phenyloxolan-3-yl)methanol derivatives in asymmetric synthesis. For instance, (4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, a related compound, has been synthesized and used as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process is controlled by bidentate chelation-controlled alkylation of glycolate enolate, demonstrating the compound's utility in stereocontrolled synthesis (Jung, Ho, & Kim, 2000).
Catalysis
(2-Phenyloxolan-3-yl)methanol derivatives have also found applications in catalysis. For example, in the enantioselective epoxidation of α,β-enones, a synthesized derivative, (1R,3S,4S)-2-Azanorbornyl-3-methanol, was used as a catalyst. This process achieved high yields and enantioselectivities at room temperature, showcasing the potential of these compounds in catalytic applications (Lu, Xu, Liu, & Loh, 2008).
Material Science
In material science, research has focused on the condensation of glycerol with benzaldehyde, formaldehyde, acetone, and their dimethyl acetals to synthesize mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds are of interest as potential novel platform chemicals, especially [1,3]dioxan-5-ols, which are precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Additional Research Applications
Other research includes exploring the impact of methanol on lipid dynamics in biological and synthetic membranes, indicating a broader scope of applications in biological and chemical studies (Nguyen et al., 2019). Additionally, various synthetic routes and mechanisms have been explored for compounds related to (2-Phenyloxolan-3-yl)methanol, further expanding its potential in chemical synthesis (Reddy et al., 2012).
Future Directions
While specific future directions for (2-Phenyloxolan-3-yl)methanol are not available in the search results, the field of methanol production is advancing. For instance, there is ongoing research into the use of methanotrophs for methanol production , and the development of new catalysts for the conversion of methane to methanol . These advancements could potentially impact the production and use of (2-Phenyloxolan-3-yl)methanol in the future.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, certain bacteria in the soil environment, known as methylotrophs, can utilize methanol, a related compound, as a carbon source . The presence of these bacteria could potentially influence the action of (2-Phenyloxolan-3-yl)methanol in the environment.
properties
IUPAC Name |
(2-phenyloxolan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWVYVXVUJXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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